Field: Pharmaceutical Chemistry
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” is a derivative of phenothiazine, which is a prototypical pharmaceutical lead molecule. It has been recognized for its antipsychotic properties .
Method: The compound is synthesized and then screened for antipsychotic activity using the haloperidol-induced catalepsy model .
Results: The synthesized compounds showed statistically significant antipsychotic activity .
Application: Phenothiazine derivatives, including “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine”, have been recognized for their antiemetic properties .
Method: The compound is synthesized and then tested for its ability to prevent nausea and vomiting .
Results: The synthesized compounds showed significant antiemetic activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its neuroleptic action .
Method: The compound is synthesized and then tested for its ability to alter nerve function .
Results: The synthesized compounds showed significant neuroleptic activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its antiproliferative effect .
Method: The compound is synthesized and then tested for its ability to inhibit cell proliferation .
Results: The synthesized compounds showed significant antiproliferative activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its ability to inhibit P-glycoprotein transport function .
Method: The compound is synthesized and then tested for its ability to inhibit the transport function of P-glycoprotein .
Results: The synthesized compounds showed significant inhibition of P-glycoprotein transport function .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its use as a urinary antiseptic .
Method: The compound is synthesized and then tested for its ability to inhibit the growth of bacteria in the urinary tract .
Results: The synthesized compounds showed significant urinary antiseptic activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its antibacterial properties .
Method: The compound is synthesized and then tested for its ability to inhibit the growth of bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, and Klebsiella pneumonia .
Results: The synthesized compounds showed significant antibacterial activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its antioxidant properties .
Method: The compound is synthesized and then tested for its free radical scavenging activities .
Results: The synthesized compounds showed significant antioxidant activity .
Field: Pharmaceutical Chemistry
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its anticancer properties .
Method: The compound is synthesized and then tested for its ability to inhibit the growth of cancer cells .
Results: The synthesized compounds showed significant anticancer activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its anti-Parkinson properties .
Method: The compound is synthesized and then tested for its ability to alleviate the symptoms of Parkinson’s disease .
Results: The synthesized compounds showed significant anti-Parkinson activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its ability to act as a cholinesterase inhibitor .
Method: The compound is synthesized and then tested for its ability to inhibit the activity of cholinesterase .
Results: The synthesized compounds showed significant cholinesterase inhibitory activity .
Application: “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” has been recognized for its ability to act as a multidrug resistance reversal agent .
Method: The compound is synthesized and then tested for its ability to reverse the resistance of cells to multiple drugs .
Results: The synthesized compounds showed significant multidrug resistance reversal activity .
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a chemical compound with the molecular formula . It features a phenothiazine moiety, which is a bicyclic structure containing sulfur and nitrogen atoms. This compound is notable for its potential applications in pharmacology, particularly due to its structural similarity to various antipsychotic medications.
There is no current information available on the mechanism of action of Methyl[3-(10H-phenothiazin-10-yl)propyl]amine. Phenothiazines can have various biological effects depending on their structure, but the specific activity of this compound remains unknown.
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine exhibits biological properties similar to those of phenothiazine derivatives. These compounds are primarily known for their antipsychotic effects, attributed to their ability to antagonize dopamine D2 receptors. Additionally, they may exhibit:
Research into the specific biological activity of methyl[3-(10H-phenothiazin-10-YL)propyl]amine is limited but suggests potential therapeutic applications.
The synthesis of methyl[3-(10H-phenothiazin-10-YL)propyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
This method allows for the efficient formation of the desired compound while maintaining the integrity of the phenothiazine structure .
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine has potential applications in various fields:
Studies on interaction profiles of methyl[3-(10H-phenothiazin-10-YL)propyl]amine are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of interest include:
Such studies are essential for evaluating its therapeutic potential and safety profile.
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine shares structural and functional similarities with several other compounds, particularly within the phenothiazine class. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Promethazine | Phenothiazine derivative | Antihistaminic and antiemetic effects |
| Chlorpromazine | Typical antipsychotic | D2 receptor antagonist; used in schizophrenia treatment |
| Thioridazine | Phenothiazine derivative | Antipsychotic; lower potency compared to others |
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is unique due to its specific propyl substitution on the nitrogen atom, which may influence its receptor binding characteristics and biological activity differently from other phenothiazines. This structural variation could lead to distinct pharmacological profiles that warrant further investigation .
The synthesis of methyl[3-(10H-phenothiazin-10-YL)propyl]amine involves two primary steps: N-alkylation of phenothiazine followed by methylation of the primary amine.
Phenothiazine undergoes nucleophilic alkylation to introduce the propylamine side chain. A common method involves reacting phenothiazine with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at 0–20°C. This yields 3-(10H-phenothiazin-10-YL)propyl chloride, which is subsequently aminated.
Alternative alkylation strategies include using aluminum halide catalysts (e.g., AlCl₃) with alkyl halides under mild conditions. For example, US3689484A describes alkylation of phenothiazine with alkyl halides (R-X, where R = C₃H₇) in excess to ensure mono- or dialkylation.
The intermediate 3-(10H-phenothiazin-10-YL)propylamine is methylated via the Eschweiler–Clarke reaction, which uses formaldehyde and formic acid to convert primary amines to tertiary amines. This reaction proceeds via imine formation, followed by hydride reduction, ensuring high yields without racemization.
Example Protocol
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 1-bromo-3-chloropropane, NaH, DMF | 0–20°C, 2 h | 70–93% |
| Methylation | Formaldehyde, formic acid | Reflux, 12 h | 85–90% |
The compound’s structure is confirmed using spectroscopic and analytical methods:
While no crystal structure of this specific compound is reported, analogous phenothiazine derivatives exhibit planar tricyclic cores with sulfur and nitrogen in a puckered conformation.
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine lacks chiral centers due to its symmetrical substitution pattern:
Key Factors Influencing Conformation
The molecular structure of methyl[3-(10H-phenothiazin-10-YL)propyl]amine consists of a phenothiazine core with a propylamine side chain terminated by a methyl group [1] . The compound exhibits a complex three-dimensional structure with the phenothiazine moiety adopting a butterfly-like conformation typical of this class of compounds . The InChI key for this compound is WOCOVPRTRIBGFZ-UHFFFAOYSA-N, providing a unique identifier for its molecular structure [1] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂S | [1] [2] |
| Molecular Weight | 270.4 g/mol | [1] [2] |
| Exact Mass | 270.119070 Da | [2] |
| Monoisotopic Mass | 270.119070 Da | [2] |
| CAS Number | 2095-20-7 | [1] [3] |
| Physical Form | Oil | [3] [24] |
Phenothiazine derivatives, including methyl[3-(10H-phenothiazin-10-YL)propyl]amine, exhibit characteristic spectral features across multiple analytical techniques [25] [27]. The infrared spectroscopy of phenothiazine compounds reveals diagnostic absorption bands that are valuable for structural determination [27]. The phenothiazine ring system shows characteristic absorption patterns due to the presence of both benzene rings and the central heterocyclic structure [27].
Nuclear magnetic resonance spectroscopy provides detailed structural information for phenothiazine derivatives [26] [29]. The ¹H NMR spectra of these compounds typically show signals corresponding to aromatic protons of the phenothiazine ring system, as well as aliphatic protons from the propyl chain and methyl substituent [26]. The ¹³C NMR spectra reveal the carbon framework of the molecule, with distinct signals for aromatic and aliphatic carbons [26].
The electronic structure of methyl[3-(10H-phenothiazin-10-YL)propyl]amine is characterized by the presence of nitrogen and sulfur heteroatoms within the phenothiazine framework [2]. The compound exhibits properties typical of N-alkylphenothiazines, with the nitrogen atom serving as an electron-donating center . The molecular electrostatic potential and frontier molecular orbital characteristics are influenced by the electron-rich nature of the phenothiazine core [35].
The thermal stability of phenothiazine derivatives is influenced by the substitution pattern and the presence of functional groups [31] [32]. Studies on related phenothiazine compounds indicate that thermal degradation properties are significantly affected by substituents on the nitrogen atom [31]. The thermal behavior of phenothiazine derivatives can be characterized through differential scanning calorimetry and thermogravimetric analysis [32].
Phenothiazine-based compounds generally exhibit good thermal stability, with decomposition temperatures varying depending on the specific substitution pattern [32] [35]. The presence of the propylamine side chain in methyl[3-(10H-phenothiazin-10-YL)propyl]amine may influence its thermal properties compared to unsubstituted phenothiazine [31].
The phase behavior of phenothiazine derivatives is complex and depends on molecular interactions and packing arrangements [33] [34]. Studies on related phenothiazine compounds have shown that these molecules can undergo phase transitions that affect their physical and chemical properties [34] [37]. The amphiphilic nature of some phenothiazine derivatives leads to interesting thermodynamic behavior in solution [33].
| Thermodynamic Parameter | Typical Range for Phenothiazines | Reference |
|---|---|---|
| Glass Transition Temperature | Variable | [32] |
| Melting Point | Compound-dependent | [22] [23] |
| Thermal Decomposition | >200°C | [32] |
The thermodynamic properties of phenothiazine derivatives in aqueous solution have been extensively studied [33]. Critical micelle concentration values, standard free energy of micellization, standard enthalpy of micellization, and standard entropy of micellization are important parameters for understanding the solution behavior of these compounds [33]. The micellization process for phenothiazine derivatives is both entropy and enthalpy driven, supported by hydrophobic and electrostatic interactions [33].
Phenothiazine derivatives exhibit characteristic absorption spectra with multiple bands in the ultraviolet and visible regions [25] [38]. The absorption spectra typically show two main types of bands: one below 300 nm attributed to π-π* transitions of the aromatic rings, and broader bands above 300 nm attributed to π-π* transitions involving the entire phenothiazine system [28] [39].
The molar absorption coefficients of phenothiazine derivatives depend on the solvent and substituent pattern [25]. The absorption maxima and extinction coefficients are influenced by the electron-donating or electron-withdrawing nature of substituents [25] [39]. For methyl[3-(10H-phenothiazin-10-YL)propyl]amine, the propylamine substituent is expected to influence the electronic transitions and absorption characteristics [39].
Phenothiazine compounds are known for their fluorescence properties, which are highly dependent on the molecular structure and environment [25] [38]. The fluorescence excitation spectra of phenothiazine derivatives typically contain two bands located at wavelengths close to those of the absorption spectra [25]. The emission spectra often show maxima in the 420-450 nm region for many phenothiazine derivatives [25].
The fluorescence quantum yields and lifetimes of phenothiazine derivatives vary significantly with molecular structure and solvent polarity [39] [40]. Oxygen functionalization of the phenothiazine ring can greatly improve fluorescence efficiency, while structural modifications can lead to either enhanced or quenched fluorescence [39]. The fluorescence properties are also sensitive to pH and irradiation time [25].
| Photophysical Property | Typical Values for Phenothiazines | Reference |
|---|---|---|
| Absorption Maximum | 250-320 nm (main band) | [25] [28] |
| Emission Maximum | 420-450 nm | [25] |
| Fluorescence Quantum Yield | Variable (0.01-0.93) | [39] [40] |
| Fluorescence Lifetime | 1.5-3.0 ns | [40] |
The excited state behavior of phenothiazine derivatives involves complex photophysical processes including intramolecular charge transfer and intersystem crossing [38] [41]. The conformational flexibility of the phenothiazine ring system plays a crucial role in determining the photophysical properties [42] [43]. The butterfly-like conformation of phenothiazine can undergo conformational changes upon photoexcitation, affecting the emission characteristics [42].
Phenothiazine derivatives can exhibit thermally activated delayed fluorescence and phosphorescence under appropriate conditions [38]. The intersystem crossing efficiency and triplet state formation are influenced by the molecular structure and the presence of heavy atoms [41]. The spin-orbit coupling in phenothiazine systems facilitates transitions between singlet and triplet states [41].
The photophysical behavior of phenothiazine compounds is also sensitive to aggregation effects and intermolecular interactions [40] [42]. In concentrated solutions or solid state, these compounds may exhibit different emission characteristics due to excimer formation or aggregation-induced changes in electronic structure [40].
Corrosive;Irritant